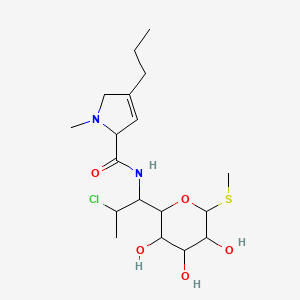
2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(3,4-dimetoxi fenil)etan-1-ol es un compuesto orgánico con la fórmula molecular C10H13BrO3. Es un derivado bromado del 3,4-dimetoxi feniletanol y se caracteriza por la presencia de un átomo de bromo unido a la parte etan-1-ol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
2-Bromo-1-(3,4-dimetoxi fenil)etan-1-ol se puede sintetizar mediante la bromación del 3,4-dimetoxi feniletanol. La reacción típicamente implica el uso de bromo (Br2) como agente bromante en presencia de un solvente como el cloroformo. La reacción se lleva a cabo a temperatura ambiente, y el producto se obtiene con buen rendimiento .
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para 2-Bromo-1-(3,4-dimetoxi fenil)etan-1-ol no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, el solvente y la concentración de bromo, para lograr rendimientos y pureza más altos a escala industrial.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-Bromo-1-(3,4-dimetoxi fenil)etan-1-ol sufre diversas reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos, como los iones hidróxido (OH-) o aminas, lo que lleva a la formación de diferentes derivados.
Reacciones de Oxidación: La parte etan-1-ol puede oxidarse para formar el aldehído o ácido carboxílico correspondiente.
Reacciones de Reducción: El compuesto puede sufrir reducción para eliminar el átomo de bromo, produciendo 3,4-dimetoxi feniletanol.
Reactivos y Condiciones Comunes
Sustitución: Nucleófilos como hidróxido de sodio (NaOH) o aminas primarias en un medio acuoso o alcohólico.
Oxidación: Agentes oxidantes como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en condiciones ácidas o básicas.
Reducción: Agentes reductores como hidruro de litio y aluminio (LiAlH4) o hidrogenación catalítica.
Productos Principales
Sustitución: Formación de derivados del 1-(3,4-dimetoxi fenil)etanol.
Oxidación: Formación de 3,4-dimetoxi fenilacetaldehído o ácido 3,4-dimetoxi fenilacético.
Reducción: Formación de 3,4-dimetoxi feniletanol.
Aplicaciones Científicas De Investigación
2-Bromo-1-(3,4-dimetoxi fenil)etan-1-ol tiene varias aplicaciones en la investigación científica:
Síntesis Orgánica: Sirve como intermedio en la síntesis de diversos compuestos orgánicos, incluidos productos farmacéuticos y agroquímicos.
Química Medicinal: El compuesto se utiliza en el desarrollo de nuevos fármacos, particularmente aquellos que se dirigen a afecciones neurológicas e inflamatorias.
Estudios Biológicos: Se emplea en estudios que investigan la actividad biológica de los derivados fenilo bromados.
Aplicaciones Industriales: El compuesto se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 2-Bromo-1-(3,4-dimetoxi fenil)etan-1-ol implica su interacción con objetivos moleculares específicos. El átomo de bromo y los grupos metoxi en el anillo fenilo contribuyen a su reactividad y afinidad de unión. El compuesto puede actuar como agonista o antagonista en varios receptores, influyendo en las vías bioquímicas y las respuestas fisiológicas.
Comparación Con Compuestos Similares
Compuestos Similares
3,4-Dimetoxi feniletanol: Carece del átomo de bromo, lo que lo hace menos reactivo en ciertas reacciones de sustitución.
2-Bromo-1-(3,4-dimetoxi fenil)etanona: Contiene un grupo carbonilo en lugar del grupo hidroxilo, lo que lleva a diferentes reactividad y aplicaciones.
4-Bromo-2,5-dimetoxi feniletilamina: Un compuesto estructuralmente relacionado con diferentes grupos funcionales y actividad biológica.
Singularidad
2-Bromo-1-(3,4-dimetoxi fenil)etan-1-ol es único debido a la presencia de átomos de bromo y metoxi, que confieren propiedades químicas y biológicas distintas. Su capacidad para sufrir diversas reacciones químicas y sus aplicaciones en múltiples campos lo convierten en un compuesto valioso para la investigación y los fines industriales .
Propiedades
Fórmula molecular |
C10H13BrO3 |
|---|---|
Peso molecular |
261.11 g/mol |
Nombre IUPAC |
2-bromo-1-(3,4-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13BrO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5,8,12H,6H2,1-2H3 |
Clave InChI |
VAXOJZZUVFJONX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(CBr)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


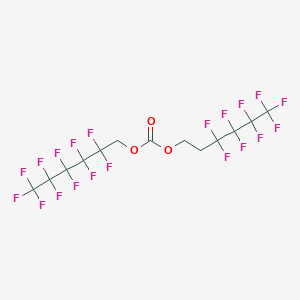
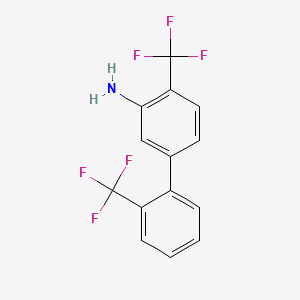
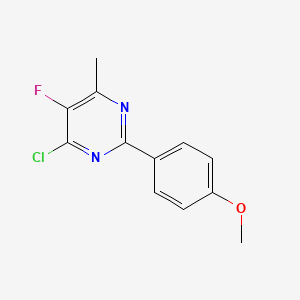
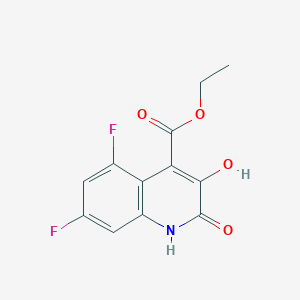
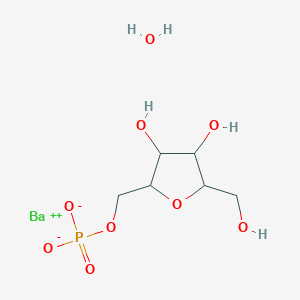
![3-Chloroimidazo[1,5-a]pyrimidine](/img/structure/B12078128.png)
![4-[3-(4-Aminophenyl)propyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B12078144.png)
![[3-Acetyloxy-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]oxolan-2-yl]methyl acetate](/img/structure/B12078148.png)
